molecular formula C19H18Cl2N4O B10855065 Vimentin-IN-1

Vimentin-IN-1

Cat. No.: B10855065
M. Wt: 389.3 g/mol
InChI Key: JWIRSMDIIXNJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vimentin-IN-1 is a useful research compound. Its molecular formula is C19H18Cl2N4O and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Vimentin is a type III intermediate filament protein predominantly expressed in mesenchymal cells. It plays a crucial role in maintaining cellular integrity and is involved in various cellular processes, including cell migration, adhesion, and signaling pathways. Vimentin's expression is often upregulated in cancer, particularly during epithelial-to-mesenchymal transition (EMT), which contributes to metastasis and poor prognosis in several malignancies. The compound Vimentin-IN-1 has emerged as a potential therapeutic agent targeting vimentin's biological activity, particularly in cancer treatment.

This compound functions primarily by inhibiting vimentin's polymerization and disrupting its filamentous structure. This inhibition can lead to:

  • Reduced cell motility : By interfering with the cytoskeletal dynamics, this compound can decrease the migratory capacity of cancer cells.
  • Altered signaling pathways : Vimentin interacts with various signaling molecules; thus, its inhibition may affect pathways involved in cell survival and proliferation.

Table 1: Effects of this compound on Cellular Processes

Cellular Process Effect of this compound
Cell MigrationDecreased
Cell AdhesionEnhanced
EMT InductionInhibited
Signaling PathwaysDisrupted

Case Study 1: Advanced Lung Cancer

A study assessed the impact of vimentin expression on the prognosis of advanced non-small cell lung cancer (NSCLC) patients. Among 12 patients with high vimentin expression, the median survival was significantly lower than that of patients with typical vimentin levels.

  • Findings :
    • Median survival: 4.66 months (compared to 12 months for typical cases).
    • Conclusion: High vimentin expression correlates with poor prognosis, suggesting that targeting vimentin could improve outcomes in NSCLC patients .

Case Study 2: Correlation with PD-L1 Expression

Another study explored the interplay between vimentin and programmed death ligand 1 (PD-L1) in NSCLC patients. The results indicated that co-expression of these markers was associated with worse overall survival.

  • Statistics :
    • Weak positive correlation between PD-L1 and vimentin (r=0.25;p=0.001r=0.25;p=0.001).
    • Hazard Ratio for worse survival in double-positive patients: HR=1.36;95%CI:0.961.93;p=0.087HR=1.36;95\%CI:0.96–1.93;p=0.087 .

Research Findings

Recent research highlights the multifaceted roles of vimentin in cancer biology:

  • Prognostic Marker : High levels of vimentin are associated with poor prognosis across various cancers, including colorectal cancer (CRC) and gastric cancer .
  • Therapeutic Target : Inhibition of vimentin has shown promise as a therapeutic strategy to reduce metastasis and improve patient outcomes .
  • Mechanotransduction : Vimentin contributes to cellular mechanoprotection by integrating mechanical signals from the extracellular matrix, influencing cell behavior during migration .

Table 2: Summary of Vimentin's Role in Cancer

Cancer Type Role of Vimentin Prognostic Value
Non-Small Cell Lung CancerPromotes metastasisHigh expression predicts poor survival
Colorectal CancerIndicates aggressive diseasePositive correlation with poor OS
Gastric CancerAssociated with EMTOverexpression linked to poor prognosis

Properties

Molecular Formula

C19H18Cl2N4O

Molecular Weight

389.3 g/mol

IUPAC Name

8-chloro-4-[4-(3-chloro-5-methoxyphenyl)piperazin-1-yl]cinnoline

InChI

InChI=1S/C19H18Cl2N4O/c1-26-15-10-13(20)9-14(11-15)24-5-7-25(8-6-24)18-12-22-23-19-16(18)3-2-4-17(19)21/h2-4,9-12H,5-8H2,1H3

InChI Key

JWIRSMDIIXNJAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C3=CN=NC4=C3C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.